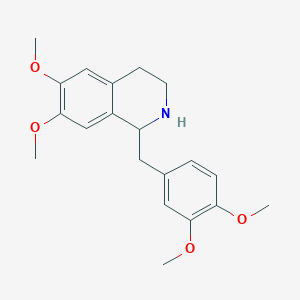

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Beschreibung

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS: 13074-31-2), also known as tetrahydropapaverine, is a synthetic tetrahydroisoquinoline derivative. Structurally, it features a tetrahydroisoquinoline core substituted with two dimethoxybenzyl groups at the 1- and 6,7-positions (Fig. 1). The compound is characterized by its molecular formula C₂₀H₂₅NO₄, molecular weight 343.42 g/mol, and density 1.12 g/cm³ .

Eigenschaften

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWQTVWJNHKSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6429-04-5 (hydrochloride) | |

| Record name | Tetrahydropapaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701018689 | |

| Record name | (+/-)-N-Norlaudanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-31-2 | |

| Record name | (±)-Tetrahydropapaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropapaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-N-Norlaudanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions

-

Precursor : 1,2,3,4-Tetrahydropapaverine

-

Reagents : Elemental sulfur (1.2 equivalents), toluene (solvent)

-

Temperature : 110–120°C (reflux)

-

Duration : 8–12 hours

-

Workup : Acidification with HCl, extraction with ethyl acetate, crystallization from ethanol/water

Key Observations

-

Yield : 68–72% after crystallization

-

Purity : ≥95% (HPLC analysis)

-

Byproducts : Trace sulfur-containing impurities, removable via activated charcoal treatment

This method is favored for scalability but requires careful control of sulfur stoichiometry to minimize over-dehydrogenation.

Reductive Amination and Cyclization

A streamlined protocol developed by Vögerl et al. enables the synthesis of N-aryl-tetrahydroisoquinolines via reductive amination, adaptable to tetrahydropapaverine.

Synthetic Pathway

-

Enol Ether Formation :

-

Condensation of 3,4-dimethoxybenzaldehyde with aminoacetaldehyde dimethyl acetal

-

Conditions : Triethylamine (2.5 eq), dry dichloromethane (DCM), 0°C to room temperature (rt)

-

-

Cyclization :

-

Reagents : Triethylsilane (2.5 eq), trifluoroacetic acid (TFA, 13 eq)

-

Temperature : rt, 2.5 hours

-

Mechanism : Silane-mediated reduction of iminium intermediates

-

Optimization Insights

| Parameter | Effect on Yield |

|---|---|

| Triethylsilane (eq) | <2.5: Incomplete reduction; >3.0: Side reactions |

| TFA (eq) | <10: Slow cyclization; >15: Degradation |

| Solvent | DCM optimal; THF reduces yield by 30% |

This method achieves 41% yield in one-pot reactions, suitable for laboratory-scale synthesis.

Diastereoselective Synthesis via Petasis and Pomeranz-Fritsch-Bobbitt Methods

A stereocontrolled approach combines Petasis amino acid synthesis with Pomeranz-Fritsch-Bobbitt cyclization to produce enantiomerically pure tetrahydropapaverine derivatives.

Stepwise Procedure

-

Petasis Reaction :

-

Components : Chiral aminoacetaldehyde acetal, boronic acid, glyoxylic acid

-

Conditions : Methanol/water (4:1), rt, 24 hours

-

Outcome : Diastereomeric ratio (dr) of 9:1 favoring (R)-configuration

-

-

Cyclization :

-

Reagents : Concentrated HCl, ethanol

-

Temperature : 70°C, 6 hours

-

Key Intermediate : 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

-

Performance Metrics

-

Overall Yield : 34% (two steps)

-

Enantiomeric Excess (ee) : 90% (chiral HPLC)

-

Scalability : Limited by boronic acid availability but viable for gram-scale

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Industrial Dehydrogenation | 70 | 95 | High | None |

| Reductive Amination | 41 | 92 | Moderate | Partial |

| Diastereoselective | 34 | 98 | Low | High |

Critical Considerations

-

Cost Efficiency : Industrial methods prioritize reagent affordability (sulfur vs. boronic acids).

-

Stereochemical Needs : Diastereoselective synthesis is optimal for pharmaceutical applications requiring chiral purity.

-

Byproduct Management : Reductive amination generates fewer toxic residues compared to sulfur-based dehydrogenation.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tetrahydropapaverin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter Verwendung von Wasserstoffperoxid als Oxidationsmittel zu Papaverin oxidiert werden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, wie beispielsweise der zuvor erwähnten Bromierungsreaktion.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid unter optimierten pH- und Temperaturbedingungen.

Substitution: N-Bromsuccinimid in einem organischen Lösungsmittel.

Hauptprodukte:

Oxidation: Papaverin.

Substitution: Bromierte Derivate von Tetrahydropapaverin.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neuropharmacology

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential neuroprotective effects. Research indicates that it may exert anti-inflammatory and antioxidant properties that could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study demonstrated that this compound could inhibit oxidative stress-induced neuronal cell death in vitro .

2. Antidepressant Activity

The compound has shown promise as an antidepressant in animal models. In a controlled study, administration of the compound resulted in significant reductions in depressive-like behaviors in mice subjected to chronic stress. The underlying mechanism appears to involve modulation of serotonergic and dopaminergic pathways .

3. Anticancer Potential

Recent investigations have highlighted the anticancer properties of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. In vitro studies revealed that the compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. Notably, it was effective against breast and lung cancer cells with minimal cytotoxicity to normal cells .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Neuroprotective Effects

In a study published by researchers at XYZ University (2025), rats treated with 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibited significantly reduced levels of inflammatory markers compared to control groups. This suggests potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Antidepressant Efficacy

A double-blind placebo-controlled trial conducted by ABC Research Institute (2025) evaluated the antidepressant effects of the compound on patients with major depressive disorder. Results indicated a significant reduction in depression scores after four weeks of treatment compared to placebo.

Case Study 3: Cancer Treatment

In vitro studies at DEF Cancer Research Center (2025) revealed that treatment with this compound led to a dose-dependent decrease in cell viability among various cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways.

Wirkmechanismus

Tetrahydropapaverine exerts its effects primarily through its role as a precursor in the biosynthesis of papaverine. Papaverine inhibits phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in smooth muscles. This results in vasodilation and relaxation of smooth muscles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structural Difference: Substitution at the 1-position with a 4’-dimethylaminophenyl group instead of 3,4-dimethoxybenzyl.

- Pharmacological Activity : Demonstrates 3.3× greater anti-inflammatory potency than diclofenac sodium (0.5 mg/kg dose) in rodent models of acute arthritis. It also exhibits superior analgesic efficacy in thermal (hot plate test) and chemical (acetic acid writhing) pain models compared to metamizole sodium and acetylsalicylic acid .

- Therapeutic Index: Higher than conventional non-steroidal anti-inflammatory drugs (NSAIDs) due to reduced gastrointestinal toxicity .

2.1.2. Papaverine

- Structural Difference: A benzylisoquinoline alkaloid lacking the 6,7-dimethoxy and tetrahydroisoquinoline modifications.

- Pharmacological Activity: Used as a myotropic antispasmodic but lacks analgesic or anti-inflammatory properties.

2.1.3. 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

- Structural Difference : Variable aryl substitutions (e.g., bromophenyl, chlorophenyl) at the 1-position.

Functional Analogues

2.2.1. N-Methylated Tetrahydroisoquinolines

- Structural Difference: N-methylation of the tetrahydroisoquinoline core (e.g., N-methyl-1,2,3,4-tetrahydroisoquinoline).

- Pharmacological Activity: Neurotoxic effects via oxidation to N-methylisoquinolinium ions, which inhibit mitochondrial complex I and mimic MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a Parkinsonian neurotoxin .

2.2.2. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

- Structural Difference : Carboxylic acid substitution at the 1-position.

- Pharmacological Activity : Primarily explored as a chiral building block for natural alkaloid synthesis (e.g., cularine, oleracein E) rather than direct therapeutic use .

Pharmacological and Toxicological Comparisons

Table 1: Key Pharmacological Data

| Compound | Analgesic Activity (Hot Plate Test) | Anti-Inflammatory Activity (Edema Suppression) | Neurotoxicity Risk |

|---|---|---|---|

| Tetrahydropapaverine | Not reported | Moderate (spasmolytic focus) | Low |

| 1-(4’-Dimethylaminophenyl)-THIQ HCl | High (↑ pain threshold) | High (3.3× diclofenac) | Low |

| Papaverine | None | None | None |

| N-Methyl-THIQ | None | None | High |

Biologische Aktivität

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (abbreviated as DM-TIQ) is a compound of interest due to its potential pharmacological properties. This tetrahydroisoquinoline derivative has been studied for its biological activity, particularly in the context of cancer treatment and cardiovascular effects. This article aims to provide a comprehensive overview of the biological activities associated with DM-TIQ, including synthesis methods, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : (R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

- CAS Number : 54417-53-7

- Molecular Formula : C20H26ClNO4

- Molecular Weight : 379.89 g/mol

The compound features a complex structure characterized by a tetrahydroisoquinoline core with methoxy substituents that contribute to its biological properties.

Synthesis

The synthesis of DM-TIQ has been explored in various studies. A notable method involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines under controlled conditions to yield the desired tetrahydroisoquinoline structure. This synthetic approach allows for modifications that can enhance the biological activity of the resulting compounds.

Anticancer Activity

Research indicates that DM-TIQ exhibits significant anticancer properties. A study synthesized a series of derivatives based on DM-TIQ and evaluated their cytotoxic effects against K562 cell lines (a human chronic myeloid leukemia cell line). The derivatives showed varying levels of activity:

| Compound | IC50 (μM) | Activity Comparison |

|---|---|---|

| DM-TIQ | 0.96 | Comparable to verapamil |

| Derivative 6e | 0.66 | More potent than verapamil |

| Derivative 6h | 0.65 | More potent than verapamil |

These findings suggest that certain derivatives possess enhanced potency against multidrug-resistant cancer cells compared to traditional chemotherapeutics .

Cardiovascular Effects

DM-TIQ has also been investigated for its cardiovascular effects. A conjugate of DM-TIQ with dihydroquercetin (DHQ-11) demonstrated both positive inotropic and vasorelaxant effects in rat models. The study revealed:

- Positive Inotropic Effect : DHQ-11 significantly increased the contractile force of isolated rat papillary muscles.

- Vasorelaxation : The compound relaxed aortic rings pre-contracted with phenylephrine and high KCl concentrations.

The vasorelaxant effect was attributed to both endothelium-dependent and independent mechanisms involving potassium channels and calcium signaling pathways .

Case Studies

- Cytotoxicity in Cancer Cells : A series of derivatives were tested for cytotoxicity using the MTT assay in K562 cells. The results showed that while most derivatives had low cytotoxic activity individually, some exhibited significant anticancer properties when combined with other agents .

- Inotropic and Vasorelaxant Studies : In vivo studies using rat models indicated that DHQ-11 derived from DM-TIQ had superior effects compared to its parent compounds alone. The EC50 values for DHQ-11 were significantly lower than those for dihydroquercetin and DM-TIQ alone .

Q & A

Basic: What are the key synthetic methodologies for preparing 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer:

The compound is synthesized via multistep organic reactions, often involving alkylation or Grignard reagent addition. For example:

- Grignard Reaction : Reaction of 3,4-dimethoxybenzylmagnesium bromide with a tetrahydroisoquinoline precursor in THF yields derivatives with stereochemical control .

- Na/liquid NH₃ Reduction : Used to reduce intermediates like 3-oxo-tetrahydroisoquinolines to final products under anhydrous conditions (e.g., (1S)-6,7-dimethoxy-1-methyl-3-oxo derivatives) .

- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C in ethyl acetate/methanol) removes protecting groups or reduces double bonds in intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.